5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine
Overview
Description
5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of chlorine and fluorine atoms in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-(dichloromethyl)-2,6-difluoropyrimidine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Hydroxylated or oxidized pyrimidine derivatives.
Reduction: Reduced forms of the original compound, such as methylated pyrimidines.
Scientific Research Applications
5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with nucleic acid synthesis, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,4,6-trifluoropyrimidine
- 4-Chloro-2,6-difluoropyrimidine
- 5-Bromo-4-(dichloromethyl)-2,6-difluoropyrimidine
Uniqueness
5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
5-chloro-4-(dichloromethyl)-2,6-difluoropyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3F2N2/c6-1-2(3(7)8)11-5(10)12-4(1)9/h3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGDZROXLDESIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)C(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229317 | |
Record name | 5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84371-91-5 | |
Record name | 5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84371-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.